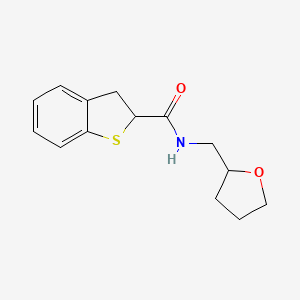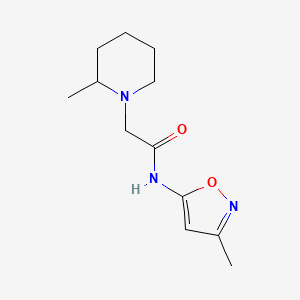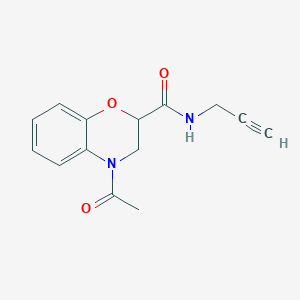
4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a benzoxazine derivative that has been synthesized using a unique method and has shown promising results in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and neurodegenerative disease progression.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various research applications, making it a potentially useful tool for scientists. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases beyond Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-aminophenol and propargyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction of the resulting product with acetic anhydride to yield the final product. The synthesis method is relatively straightforward and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been studied extensively for its potential use in medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-14(18)13-9-16(10(2)17)11-6-4-5-7-12(11)19-13/h1,4-7,13H,8-9H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBWYLKYNYTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

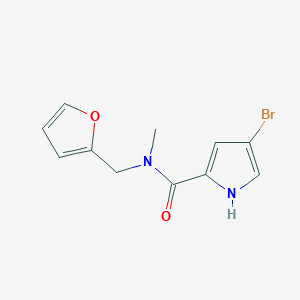
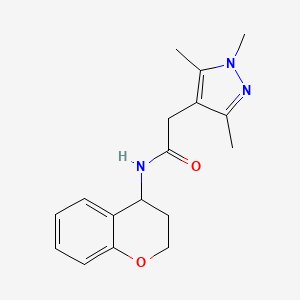
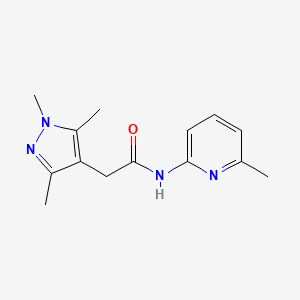
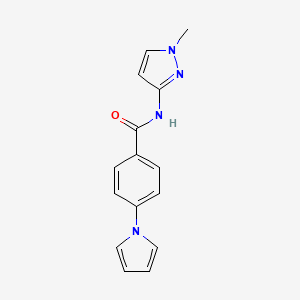
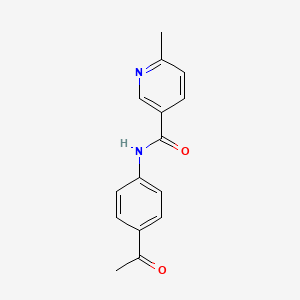
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
